molecular formula C20H23N3O2 B13451204 Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13451204
M. Wt: 337.4 g/mol
InChI Key: KYORCCLWYWBZGN-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl ester with appropriate reagents . The reaction conditions often involve the use of catalysts such as ZnCl₂ and solvents like isopropyl alcohol under ultrasonic activation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free synthesis and microwave irradiation have been explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

Ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Structural Information

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2}. The compound features a complex structure that allows for various interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against various cancer cell lines, with mechanisms often involving inhibition of specific kinases or enzymes critical for tumor growth. For instance:

  • In vitro studies demonstrated that certain pyrazolo[1,5-a]pyrimidines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapies .
  • Case Study : Research conducted on a related pyrazolo[1,5-a]pyrimidine demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) at concentrations as low as 10 µM.

Enzymatic Inhibition

This compound has also shown promise as an enzyme inhibitor :

  • Kinase Inhibition : The compound has been reported to inhibit various kinases involved in signal transduction pathways that regulate cell growth and survival. This activity suggests potential applications in treating diseases characterized by aberrant kinase activity .
  • Case Study : A study focusing on a similar scaffold revealed that modifications at specific positions enhanced the inhibitory activity against protein kinases, which could be applicable to the design of new therapeutics .

Synthetic Pathways

The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for versatile structural modifications:

Reagent Reaction Conditions Yield (%)
3-Amino-5-methyl-1H-pyrazoleAcetic acid reflux65–98%
1,1,1-Trichloro-4-alkoxy-3-alken-2-onesAcetic acid refluxHigh yield

This table summarizes typical reagents and yields associated with synthesizing pyrazolo[1,5-a]pyrimidines.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 7-methyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23N3O2/c1-5-25-20(24)16-12-21-19-18(15-9-7-6-8-10-15)17(11-13(2)3)22-23(19)14(16)4/h6-10,12-13H,5,11H2,1-4H3

InChI Key

KYORCCLWYWBZGN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)CC(C)C)C3=CC=CC=C3)N=C1)C

Origin of Product

United States

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